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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzo[d]thiazole

Cat. No.: B2935241 Get Quote

Spectral Analysis of 2-Methoxy-5-
nitrobenzo[d]thiazole: A Technical Guide
For Immediate Release

This technical guide provides a comprehensive overview of the spectral analysis of 2-Methoxy-
5-nitrobenzo[d]thiazole, a key intermediate in medicinal chemistry and materials science.

This document is intended for researchers, scientists, and professionals in drug development,

offering in-depth data presentation, experimental protocols, and a logical workflow for the

structural elucidation of this compound.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-Methoxy-5-
nitrobenzo[d]thiazole, the following data tables present predicted values derived from

analyses of structurally similar compounds and spectroscopic principles. These predictions

serve as a robust reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.60 d ~2.5 H-4

~8.20 dd ~9.0, 2.5 H-6

~7.80 d ~9.0 H-7

~4.20 s - -OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~170.0 C-2

~155.0 C-7a

~145.0 C-5

~144.0 C-3a

~125.0 C-6

~120.0 C-4

~118.0 C-7

~56.0 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

~1590, ~1470 Strong Aromatic C=C stretch

~1520 Strong, Sharp
Asymmetric NO₂ stretch[1][2]

[3]

~1340 Strong, Sharp Symmetric NO₂ stretch[1][2][3]

~1250 Strong Aryl-O stretch (C-O)

~1020 Medium Aliphatic C-O stretch (-OCH₃)

~830 Strong C-N stretch

~740 Medium C-S stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion

210 [M]⁺ (Molecular Ion)

195 [M - CH₃]⁺

180 [M - NO]⁺

164 [M - NO₂]⁺

152 [M - CO - NO]⁺

134 [C₇H₄N₂S]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 2-Methoxy-5-
nitrobenzo[d]thiazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a spectral width of 16 ppm, centered at 8 ppm.

Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

Collect 16 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum at 298 K.

Use a spectral width of 240 ppm, centered at 120 ppm.

Employ a proton-decoupled pulse sequence.

Use a 45-degree pulse width with a relaxation delay of 5 seconds.

Collect 1024 scans.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential

line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the

solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a
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transparent disk using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Acquire the spectrum at a resolution of 4 cm⁻¹.

Perform a background scan using a pure KBr pellet and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via direct infusion or after separation using liquid

chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-

of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI)

source.[4][5]

Acquisition:

Operate the ESI source in positive ion mode.

Set the capillary voltage to 3.5 kV and the source temperature to 120°C.

Acquire mass spectra over a mass range of m/z 50-500.

For fragmentation analysis (MS/MS), select the molecular ion (m/z 210) as the precursor

ion and apply collision-induced dissociation (CID) with varying collision energies (10-40

eV).

Workflow for Spectral Analysis
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The structural elucidation of 2-Methoxy-5-nitrobenzo[d]thiazole follows a logical progression

of spectroscopic analysis. The following diagram illustrates this workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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